molecular formula C28H29N3O7S B15182159 4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid CAS No. 174657-70-6

4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid

Cat. No.: B15182159
CAS No.: 174657-70-6
M. Wt: 551.6 g/mol
InChI Key: CMKOELNPWQBOLW-UHFFFAOYSA-N
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Description

4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid is a complex organic compound with a unique structure that combines a morpholine ring, a benzimidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol involves multiple steps, starting with the preparation of the core benzimidazole structure. The reaction typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The morpholine group is then introduced through a nucleophilic substitution reaction, using a suitable alkylating agent such as 2-chloroethylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenolic hydroxyl groups would yield quinones, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The morpholine group can act as a ligand for various receptors, while the benzimidazole ring can interact with DNA and proteins. The phenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol is unique due to its combination of a morpholine ring, a benzimidazole ring, and a phenyl group, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

174657-70-6

Molecular Formula

C28H29N3O7S

Molecular Weight

551.6 g/mol

IUPAC Name

4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid

InChI

InChI=1S/C28H27N3O3.H2O4S/c32-25-11-10-21(18-26(25)33)27-22(20-6-2-1-3-7-20)19-31-24-9-5-4-8-23(24)30(28(27)31)13-12-29-14-16-34-17-15-29;1-5(2,3)4/h1-11,18-19,32-33H,12-17H2;(H2,1,2,3,4)

InChI Key

CMKOELNPWQBOLW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N4C2=C(C(=C4)C5=CC=CC=C5)C6=CC(=C(C=C6)O)O.OS(=O)(=O)O

Origin of Product

United States

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